molecular formula C24H17FN2O3S B2550546 N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1788561-13-6

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2550546
CAS No.: 1788561-13-6
M. Wt: 432.47
InChI Key: VGSYYZQKCZFYHX-UHFFFAOYSA-N
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Description

This compound features a thiazole core substituted at position 4 with a 2-fluorophenyl group. The thiazole ring is linked to a phenyl ring at position 2, which is further connected to a 2,3-dihydrobenzo[b][1,4]dioxine carboxamide moiety.

Properties

IUPAC Name

N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17FN2O3S/c25-17-9-3-1-7-15(17)24-27-19(14-31-24)16-8-2-4-10-18(16)26-23(28)22-13-29-20-11-5-6-12-21(20)30-22/h1-12,14,22H,13H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGSYYZQKCZFYHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=CC=C3C4=CSC(=N4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing thiazole and dioxine moieties exhibit significant anticancer activity. For instance, derivatives related to thiazole have shown effectiveness against various cancer cell lines. The compound has been evaluated for its ability to inhibit cell proliferation in human cancer models, suggesting potential as an anticancer agent.

Antimicrobial Effects

The thiazole ring is known for its antimicrobial properties. Studies have demonstrated that similar compounds have displayed activity against both Gram-positive and Gram-negative bacteria, as well as fungi. This compound may possess analogous properties, making it a candidate for further investigation as an antimicrobial agent.

Synthesis Techniques

The synthesis of N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide typically involves multi-step organic reactions. Key methods include:

  • Condensation Reactions: Utilizing thiazole derivatives with appropriate phenolic compounds.
  • Cyclization: Formation of the dioxine structure through cyclization reactions under acidic or basic conditions.

Table 1: Summary of Synthesis Steps

StepReaction TypeKey ReagentsConditions
1CondensationThiazole derivative + Phenolic compoundAcidic catalyst
2CyclizationIntermediate productHeat/solvent
3PurificationCrystallization/ChromatographySolvent system

Drug Development

The unique structure of this compound positions it as a potential lead in drug development. Its dual functionality (anticancer and antimicrobial) allows for exploration in various therapeutic areas, including oncology and infectious diseases.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its efficacy. SAR studies can provide insights into which modifications enhance activity or reduce toxicity.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological effects of compounds similar to this compound:

  • A study published in Molecular Pharmacology demonstrated that thiazole derivatives exhibit significant cytotoxicity against breast cancer cell lines through apoptosis induction mechanisms.
  • Another research article highlighted the synthesis of thiazole-based compounds with promising antimicrobial activity against resistant bacterial strains.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. In related dihydrobenzo[b] dioxine carboxamides, hydrolysis with LiOH in THF/water (1:1) at 60°C for 6 hours produced carboxylic acids in >85% yield . For the target compound, similar conditions would likely cleave the amide bond, forming 2,3-dihydrobenzo[b] dioxine-2-carboxylic acid (confirmed via LC-MS and 1^1H NMR) .

Key Data:

ConditionProductYield (%)Reference
LiOH, THF/H₂O, 60°CCarboxylic acid derivative87

Nucleophilic Substitution at the Thiazole Ring

The thiazole ring’s C-2 position (adjacent to the fluorophenyl group) participates in nucleophilic substitution. In analogous thiazole derivatives (e.g., compound 5 in ), substitution with amines (e.g., pyrimidinyl-piperazine) under K₂CO₃/acetone at 80°C for 12 hours yielded derivatives with modified bioactivity. The fluorine atom’s electron-withdrawing effect enhances the electrophilicity of the thiazole’s C-2 position .

Reaction Scheme:

Thiazole-C2-F+R-NH2K2CO3,AcetoneThiazole-C2-NHR+HF\text{Thiazole-C}_2\text{-F} + \text{R-NH}_2 \xrightarrow{\text{K}_2\text{CO}_3, \text{Acetone}} \text{Thiazole-C}_2\text{-NHR} + \text{HF}

Electrophilic Aromatic Substitution

The dihydrobenzo[b] dioxine moiety undergoes electrophilic substitution at the C-6 and C-7 positions. Nitration with HNO₃/TFA at 0°C introduced nitro groups at C-7 (major) and C-8 (minor) in related compounds, as confirmed by 1^1H NMR and X-ray crystallography . For the target compound, similar nitration would likely produce mono-nitro derivatives.

Regioselectivity:

PositionElectron DensityPredominant Product
C-6High (OCH₂O)Minor
C-7ModerateMajor

Reductive Cyclization

The benzodioxane ring can participate in reductive cyclization reactions. In compound 39 (similar structure) , Fe/AcOH-mediated reduction converted ester groups into cyclic ethers with 72% efficiency. Applied to the target compound, this could enable further ring system modifications.

Conditions:

  • Fe powder, glacial AcOH, 100°C, 8 hours

  • Yield: 68–75% for benzodioxane derivatives

Suzuki-Miyaura Cross-Coupling

The fluorophenyl-thiazole subunit allows for palladium-catalyzed cross-coupling. For example, compound 11b (thiazole-bromophenyl analog) underwent Suzuki coupling with arylboronic acids using Pd(PPh₃)₄/Na₂CO₃ in dioxane at 90°C, achieving 60–78% yields. The target compound’s 2-fluorophenyl group could similarly react with boronic acids to diversify the aryl substituent.

Catalytic System:

CatalystBaseSolventTemperatureYield (%)
Pd(PPh₃)₄Na₂CO₃Dioxane90°C65–78

Hydrogen Bonding and Biological Interactions

The carboxamide and thiazole groups facilitate hydrogen bonding with biological targets. Molecular docking of compound 5 revealed hydrogen bonds between the carboxamide carbonyl and tubulin’s Lys254 (binding affinity: −6.277 kcal/mol). The fluorine atom’s hydrophobic interaction further stabilizes the complex.

Binding Affinities (XP G Score):

CompoundTargetBinding Affinity (kcal/mol)Reference
AnalogTubulin−6.277
ParentPARP1−5.627

Stability Under Physiological Conditions

Comparison with Similar Compounds

Substituted Benzo[d]thiazole Dicarboxamides

Example Compound : N4-(4-fluorophenyl)-N2-substituted-benzo[d]thiazole-2,4-dicarboxamides .

  • Structural Differences :
    • The target compound has a single carboxamide group on a dihydrobenzo dioxine ring, whereas analogs in feature dicarboxamide groups directly on the benzo[d]thiazole core.
    • Substitution at thiazole position 4 (2-fluorophenyl in the target vs. 4-fluorophenyl in analogs) may influence steric and electronic properties.
  • Synthetic Overlaps: Both involve multistep protocols, including xanthate-mediated thiolation and NaCN substitution for cyano group introduction .
  • Activity :
    • highlights kinase inhibition and anticancer activity in analogs, suggesting the target compound may share similar mechanisms .

Thiazole-Linked Dihydrobenzo Dioxine Derivatives

Example Compound: N-(2-(((Exo)-bicyclo[2.2.1]heptan-2-yl)amino)-5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)thiazol-4-yl)acetamide .

  • Structural Differences :
    • The dihydrobenzo dioxine moiety in the target is part of a carboxamide group, whereas in , it is attached via a carbonyl to the thiazole.
    • The substitution pattern (position 4 vs. 6 on the dihydrobenzo dioxine) may alter binding interactions.
  • Activity :
    • The compound in is a CDK9 inhibitor, implying that the target’s dihydrobenzo dioxine carboxamide could modulate kinase selectivity .

Thiazol-2-yl Acetamide Derivatives

Example Compound : 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide .

  • Structural Differences :
    • The target compound has a thiazol-4-yl group, while this analog features a thiazol-2-yl group.
    • The dichlorophenyl substituent in vs. the fluorophenyl group in the target may impact hydrophobicity and target affinity.
  • Synthetic Overlaps :
    • Both utilize coupling reactions (e.g., carbodiimide-mediated amide bond formation) .

Comparative Data Table

Parameter Target Compound Benzo[d]thiazole Dicarboxamide () Thiazole-Dihydrobenzo Dioxine () Thiazol-2-yl Acetamide ()
Core Structure Thiazole-4-yl + dihydrobenzo dioxine carboxamide Benzo[d]thiazole with dicarboxamide groups Thiazole + dihydrobenzo dioxine carbonyl Thiazol-2-yl + dichlorophenyl acetamide
Key Substituents 2-fluorophenyl (thiazole C4), phenyl (C2) 4-fluorophenyl (C4), substituted carboxamides (C2, C4) Exo-norbornane (C2), dihydrobenzo dioxine (C5) 3,4-dichlorophenyl (acetamide)
Synthetic Steps Not reported (inferred: multistep coupling/purification) Xanthate-mediated thiolation, NaCN substitution Amine displacement, carbodiimide coupling Carbodiimide-mediated amide bond formation
Reported Activity Not reported (hypothesized: kinase inhibition) Kinase inhibition, anticancer CDK9 inhibition Structural analog to penicillin (no activity reported)
Characterization Methods Not reported (analogs: NMR, LCMS, HPLC ) IR, NMR, LCMS, elemental analysis 1H-NMR, MS X-ray crystallography, NMR

Key Insights and Implications

  • Substitution Position Matters : Thiazole substitution at position 4 (target) vs. 2 () can drastically alter molecular interactions. The 2-fluorophenyl group may enhance metabolic stability compared to dichlorophenyl analogs .
  • Activity Predictions : Given the kinase inhibition observed in structurally related compounds (), the target compound is a strong candidate for anticancer drug development.

Q & A

Q. What are the established synthetic routes for synthesizing this compound, and how are reaction conditions optimized to improve yield?

The synthesis typically involves multi-step reactions, starting with the preparation of substituted thiazole intermediates. For example, cyclization reactions using acetonitrile under reflux (1–3 minutes) followed by treatment with iodine and triethylamine in DMF are common for thiazole ring formation . Optimization includes adjusting solvent polarity (e.g., acetonitrile for fast kinetics), temperature control to minimize side reactions, and stoichiometric tuning of reagents like iodine to enhance cyclization efficiency. Yield improvement often requires post-reaction purification via column chromatography or recrystallization .

Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation?

  • 1H/13C NMR : Critical for verifying substituent positions and functional groups, particularly the fluorophenyl and dihydrobenzo[d][1,4]dioxine moieties .
  • X-ray crystallography : Resolves absolute stereochemistry and confirms spatial arrangement of the thiazole and carboxamide groups. Similar compounds (e.g., fluorophenyl-thiazole derivatives) have been analyzed using single-crystal diffraction, with data refinement via software like SHELXL .

Advanced Research Questions

Q. How can researchers address low yield or purity challenges during large-scale synthesis?

  • Purification strategies : Use preparative HPLC for high-purity isolation, especially for polar byproducts.
  • Alternative reagents : Replace iodine with milder oxidizing agents (e.g., TBHP) to reduce sulfur byproduct formation .
  • Process analytical technology (PAT) : Implement in-situ FTIR or Raman spectroscopy to monitor reaction progression and intermediate stability .

Q. What methodological approaches resolve contradictions in reported biological activity data (e.g., varying IC50 values)?

  • Standardized assays : Re-evaluate activity under controlled conditions (e.g., fixed cell lines, consistent ATP concentrations in kinase assays).
  • Orthogonal assays : Cross-validate results using SPR (surface plasmon resonance) for binding affinity and cell-based assays for functional activity .
  • Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsome studies) to rule out false negatives due to rapid degradation .

Q. How can computational modeling enhance structure-activity relationship (SAR) studies for this compound?

  • Docking studies : Use software like AutoDock Vina to predict binding modes with target proteins (e.g., kinases or GPCRs). Focus on the fluorophenyl-thiazole moiety’s role in hydrophobic interactions .
  • Molecular dynamics (MD) simulations : Simulate ligand-protein stability over time (50–100 ns trajectories) to identify critical hydrogen bonds or π-π stacking interactions .
  • QSAR models : Train models using datasets of analogous thiazole-carboxamides to predict bioavailability or toxicity .

Data Contradiction and Validation

Q. How should researchers validate unexpected spectroscopic or crystallographic data?

  • Multi-technique cross-check : Combine NMR, HRMS, and X-ray data. For instance, if NMR suggests a tautomeric form inconsistent with crystallography, re-examine solvent effects or crystal packing forces .
  • DFT calculations : Compare experimental NMR chemical shifts with density functional theory (DFT)-predicted values to confirm assignments .

Experimental Design Considerations

Q. What in vitro/in vivo models are suitable for evaluating this compound’s therapeutic potential?

  • Cancer research : Use patient-derived xenograft (PDX) models to test antitumor efficacy, given thiazole derivatives’ known activity against kinases like BRAF or EGFR .
  • Neuroinflammation : Prioritize microglial cell lines (e.g., BV-2) for testing anti-inflammatory effects linked to the dihydrobenzo[d][1,4]dioxine moiety’s redox modulation .

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